molecular formula C19H26N2S B7946510 (6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

(6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

Cat. No.: B7946510
M. Wt: 314.5 g/mol
InChI Key: YEHCICAEULNIGD-DQYPLQBXSA-N
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Description

The compound (6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline (hereafter referred to as Compound A) is a polycyclic ergoline derivative characterized by a methylthio-methyl substituent at the 9-position and a propyl group at the 7-position of the indoloquinoline core. The molecular formula is C₁₉H₂₆N₂S, with a molecular weight of 314.49 g/mol .

Properties

IUPAC Name

(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-DQYPLQBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indoloquinolines, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃S
  • Molar Mass : 305.46 g/mol
PropertyValue
Molecular FormulaC₁₈H₂₃N₃S
Molar Mass305.46 g/mol
Melting PointNot available
SolubilityNot specified

Antimalarial Activity

Recent studies have indicated that compounds similar to indoloquinolines exhibit significant antimalarial activity. For instance, a study focusing on derivatives of quinoline reported that certain compounds demonstrated effective inhibition of Plasmodium falciparum, the parasite responsible for malaria. The binding affinity and structural properties of these compounds were crucial in determining their efficacy against the parasite .

Case Study: Inhibition of Plasmodium falciparum

A study conducted on synthesized quinoline derivatives showed that specific modifications in their structure led to enhanced activity against P. falciparum. The IC50 values for these compounds ranged from 0.2 to 1.1 µM, indicating potent antimalarial effects .

Antimicrobial Activity

Indoloquinoline derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds possess both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Indoloquinoline Derivatives

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusIndoloquinoline Derivative A5 µg/mL
Candida albicansIndoloquinoline Derivative B10 µg/mL
Escherichia coliIndoloquinoline Derivative C15 µg/mL

Anticancer Activity

Research has also highlighted the potential anticancer properties of indoloquinoline derivatives. A study demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines.

Table 3: Anticancer Activity Data

Cell LineCompound TestedIC50 (µM)
RPMI-8226 (Leukemia)Indoloquinoline Derivative D0.45
HCT-116 (Colon Cancer)Indoloquinoline Derivative E0.98

The mechanisms through which indoloquinoline derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many indoloquinolines act by inhibiting key enzymes involved in metabolic pathways essential for pathogen survival.
  • Disruption of Membrane Integrity : Some compounds compromise the integrity of microbial membranes leading to cell death.
  • Interference with DNA Synthesis : Certain derivatives may inhibit DNA replication in cancer cells, leading to reduced proliferation.

Scientific Research Applications

The compound (6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties , biological activities , and potential applications in pharmaceuticals and materials science.

Structure and Composition

  • Molecular Formula : C19H26N2S
  • Molecular Weight : 318.49 g/mol
  • IUPAC Name : this compound

The structure of this compound features a complex indole framework that is characteristic of many biologically active molecules. The presence of a methylthio group contributes to its unique chemical behavior and potential reactivity.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. These include:

  • Antipsychotic Effects : Analogous compounds have shown promise in treating schizophrenia and other psychotic disorders by modulating neurotransmitter systems.
  • Antidepressant Properties : The indole structure is often associated with antidepressant activity due to its interaction with serotonin receptors.
  • Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection against oxidative stress and neurodegenerative diseases.

Case Studies

  • Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives possess diverse biological activities including antitumor and anti-inflammatory effects. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Neuropharmacological Assessment : In a recent pharmacological study (2023), a series of octahydroindole derivatives were evaluated for their neuroprotective properties. Results indicated that specific modifications could enhance protective effects against neuronal damage.

Pharmaceutical Development

The unique properties of this compound make it an attractive candidate for drug development:

  • Targeted Drug Design : Its structure allows for the design of targeted therapies for neurological disorders.
  • Lead Compound for Synthesis : This compound can serve as a lead for synthesizing new derivatives with improved pharmacological profiles.

Material Science

There is potential for this compound in material science:

  • Polymer Chemistry : The unique chemical structure may contribute to the development of novel polymers with specific functionalities.
  • Nanotechnology : Its properties could be harnessed in creating nanoparticles for drug delivery systems.

Chemical Reactions Analysis

Synthetic Preparation and Key Functionalization Reactions

The synthesis of pergolide involves multi-step transformations, including alkylation, acylation, and reduction processes .

Reaction StepReagents/ConditionsOutcomeYieldSource
Introduction of methylthioetherDimethyl disulfide, tri-n-butylphosphineMethylthio group addition at C8β position60%
Propyl chain installationPropionic anhydride, NaI, refluxAcylation at C6 followed by iodide-mediated alkylation68%
Reduction of acyl groupsLiAlH<sub>4</sub> in THFConversion of propionyl groups to propyl chains68%

Methylthioether Oxidation

The methylthioether (-SCH<sub>3</sub>) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

  • Oxidation to sulfoxide : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid.

  • Oxidation to sulfone : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Indole Nitrogen Alkylation

The indole nitrogen (N1) can be alkylated using electrophilic reagents:

  • Methylation : Methyl iodide (CH<sub>3</sub>I) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

  • Benzylation : Benzyl bromide (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br) under similar conditions.

Substitution Reactions at the Propyl Chain

The propyl substituent at C6 participates in nucleophilic substitution reactions:

Reaction TypeReagentsProduct ApplicationSource
HalogenationN-Bromosuccinimide (NBS)Introduction of bromine for further coupling
Grignard AdditionRMgX (R = aryl, alkyl)Chain elongation or functionalization

Photochemical and Catalytic Reactions

The indoloquinoline core exhibits reactivity under photochemical conditions:

  • UV-induced ring-opening : Forms transient intermediates for heterocycle diversification .

  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C2 or C3 positions .

Stability and Degradation Pathways

Pergolide is sensitive to acidic and oxidative conditions:

  • Acidic hydrolysis : Cleavage of the methylthioether group, yielding mercaptan derivatives .

  • Oxidative degradation : Forms quinone-imine intermediates under strong oxidizers (e.g., KMnO<sub>4</sub>).

Key Research Findings

Recent studies highlight its adaptability in medicinal chemistry:

  • Sulfone derivatives : Show enhanced dopamine receptor binding compared to the parent compound.

  • Propyl chain modifications : Alter pharmacokinetic profiles, improving blood-brain barrier penetration .

Comparison with Similar Compounds

Key Structural Features :

  • Indolo[4,3-fg]quinoline core: A fused bicyclic system providing rigidity and planar aromaticity.
  • Propyl side chain : Enhances lipophilicity, influencing membrane permeability.

Synthetic routes for analogous ergoline derivatives often involve stereoselective alkylation and protection-deprotection strategies, as seen in the synthesis of cabergoline-related impurities (e.g., tert-butyldimethylsilyl-protected intermediates) .

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of ergoline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of Compound A with four analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Compound A 9-(Methylthio)methyl, 7-propyl C₁₉H₂₆N₂S 314.49 High lipophilicity; sulfur-containing group
Compound B 9-(2-Phenylpyrazol-3-yl), 7-methyl C₂₄H₂₄N₄ 368.48 Aromatic pyrazole enhances π-π interactions; reduced solubility
Compound C 9-(Carbonitrile), 7-propyl C₁₇H₁₉N₃S 297.42 Electron-withdrawing CN group; potential CNS activity
Compound D 9-(Methyl carboxylate), 7-allyl C₁₆H₁₈N₂O₂ 270.33 Ester group improves solubility; allyl chain may modulate receptor binding
Compound E 9-(Trichloroethyl), 7-methyl C₁₉H₁₉Cl₃N₂O₄ 445.72 Halogenated substituent; increased steric hindrance

Bioactivity and Receptor Interactions

For example:

  • Cabergoline analogues (e.g., Compound D) show high 5-HT₂B receptor affinity, linked to anti-Parkinsonian effects .
  • Cannabinoid receptor studies (e.g., CP-55,940) suggest that sulfur-containing groups (as in Compound A) may enhance binding kinetics through hydrophobic interactions with receptor pockets .

Hypothetical Bioactivity Profile of Compound A :

  • Enhanced metabolic stability due to the methylthio group resisting oxidative degradation.
  • Moderate CNS penetration predicted by LogP (~3.5, estimated).

Preparation Methods

Step 1: Friedlander Condensation

Reactants :

  • o-Aminobenzaldehyde derivatives (e.g., A ) bearing a methylthio methyl group.

  • 2-Nitrophenyl ketones (e.g., B ) with a propyl substituent.

Conditions : Acidic or basic catalysis (e.g., HCl, piperidine) in ethanol at reflux.

Outcome : Forms quinoline intermediate C with nitro and substituent groups positioned for cyclization.

Step 2: Cadogan Cyclization

Conditions : Triethyl phosphite (P(OEt)₃) at 120–160°C under inert atmosphere.

Mechanism : Nitro group reduction generates a nitrene intermediate, which undergoes intramolecular cyclization to form the indole ring.

Stereochemical Control : The o-aminobenzaldehyde’s stereochemistry dictates the 6aR configuration, while the ketone’s propyl group orientation sets the 9R center.

Yield : 60–75% over two steps.

Palladium-Catalyzed Intramolecular C–H Arylation

This method constructs the indoloquinoline core via Pd-mediated cyclization (Scheme 2):

Substrate Design

  • Bromoindole-quinoline precursor D with pre-installed methylthio methyl and propyl groups.

Conditions :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMA at 110°C.

Outcome : Intramolecular C–H arylation forms the fused ring system with retention of substituents.

Advantages :

  • Functional group tolerance.

  • Mild conditions preserve stereochemistry.

Yield : 50–65%.

Fischer Indolization-Reductive Amination Sequence

Step 1: Fischer Indolization

Reactants :

  • Phenylhydrazine derivative E with a propyl group.

  • Cyclohexanone derivative F bearing a methylthio methyl group.

Conditions : H₂SO₄ in acetic acid, 80°C.

Outcome : Forms indole intermediate G .

Step 2: Reductive Amination

Conditions : NaBH₃CN, MeOH, rt.

Stereochemical Outcome : The cyclohexanone’s chair conformation dictates the 9R configuration.

Yield : 40–55% over two steps.

Comparative Analysis of Methods

MethodKey StepYield (%)StereocontrolFunctional Group Tolerance
Cadogan-FriedlanderNitrene cyclization60–75HighModerate
Pd-Catalyzed C–H ArylationIntramolecular coupling50–65ModerateHigh
Fischer IndolizationAcidic cyclization40–55LowLow

Functionalization and Stereochemical Elaboration

Introducing Methylthio Methyl Group

  • Thiol-Ene Reaction : Allyl-substituted intermediate H reacts with methanethiol under UV light.

  • Nucleophilic Substitution : Bromomethyl intermediate I treated with NaSMe in DMF.

Propyl Group Installation

  • Alkylation : Quinoline nitrogen alkylated with propyl bromide using NaH.

  • Grignard Addition : Ketone precursor J reacts with PrMgBr, followed by dehydration.

Resolution of Stereochemistry

  • Chiral Auxiliaries : Use of (R)- or (S)-configured ketones in Friedlander condensation.

  • Asymmetric Catalysis : Pd-BINAP complexes in C–H arylation to enforce 6aR configuration.

  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Scalability and Industrial Considerations

  • Cadogan Cyclization : Requires high temperatures and stoichiometric phosphite, posing scalability challenges.

  • Pd-Catalyzed Method : Ligand cost and Pd leaching necessitate post-reaction purification.

  • Fischer Indolization : Corrosive acidic conditions limit reactor compatibility .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected ObservationsReference
HRMS (ESI+) [M+H]⁺ at m/z 357.18 (C₂₀H₂₉N₂S⁺)
¹H NMR (CDCl₃) δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 2.15 (s, 3H, SCH₃), δ 3.85 (m, 1H, CH(SCH₃))
¹³C NMR δ 14.1 (CH₂CH₂CH₃), δ 25.8 (SCH₃), δ 55.3 (C9-CH(SCH₃))

Q. Table 2. Recommended Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp. 60–80°C (alkylation)Higher temps reduce byproducts from competing pathways
Catalyst Loading 5–10 mol% (Pd/C)Balances cost and reaction efficiency
Purification Silica gel (200–300 mesh)Improves resolution of methylthio vs. propyl derivatives

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